7-bromo-1H-indole-3-sulfonamide
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Overview
Description
7-bromo-1H-indole-3-sulfonamide is a derivative of indole, a heterocyclic compound that exhibits a variety of pharmacological actions . Indole and its derivatives are crucial in medicinal chemistry due to their physiological activity, which includes antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
Synthesis Analysis
The synthesis of indole-sulfonamide derivatives involves a variety of techniques . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . The goal of this work is to present the most recent methods for synthesizing indole-sulfonamide derivatives .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Chemical Reactions Analysis
Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . As a result, the lone pair of electrons on nitrogen is not available for protonation and it becomes protonated at the C-3 position instead since this configuration is thermodynamically more stable due to the retention of aromaticity .Physical and Chemical Properties Analysis
Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo[b] pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .Scientific Research Applications
Organic Synthesis and Catalysis
- N-Bromo Sulfonamide Reagent in Cyclocondensation Reactions : A novel N-bromo sulfonamide reagent was synthesized and characterized for use as a catalyst in the synthesis of bis-pyrazoles. This methodology offers advantages such as the use of non-toxic materials, high yields, and clean workup (Khazaei et al., 2014).
Medicinal Chemistry and Drug Design
- Anti-HIV-1 Activity of Indolyl Aryl Sulfones : Indolyl aryl sulfones, including derivatives of indole sulfonamides, have shown promising activity against HIV-1 in both cell-based assays and primary isolates. These compounds inhibit HIV replication, highlighting their potential in antiviral therapy (Ragno et al., 2006).
- Antitumor Properties of Sulfonamides : Several indole sulfonamides have demonstrated antitumor activities by inhibiting microtubule assembly and inducing apoptosis in cancer cells. These compounds show potential in cancer therapy, especially for their effects on cell cycle and apoptosis induction (Mohan et al., 2006).
Pharmacology
- Protease Inhibitory Properties for Anticancer and Antiinflammatory Agents : Sulfonamide derivatives have been identified as inhibitors of matrix metalloproteases, showing significant antitumor and antiinflammatory properties. These findings open avenues for the development of new drugs targeting cancer and inflammatory diseases (Supuran et al., 2003).
Environmental Applications
- Oxidation of Sulfonamide Antimicrobials : Studies on the oxidation of sulfonamide antimicrobials, including those containing bromo-indole moieties, by environmentally friendly oxidants like ferrate(VI), have implications for the treatment of water contamination by pharmaceutical compounds (Sharma et al., 2006).
Mechanism of Action
Target of Action
7-bromo-1H-indole-3-sulfonamide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
The goal of this work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . We anticipate that this review will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
Properties
IUPAC Name |
7-bromo-1H-indole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIHUZYOARGVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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